Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride
Description
Propan-2-yl N-piperidin-4-ylcarbamate; hydrochloride is a carbamate derivative of piperidine, featuring an isopropyl group attached to the carbamate nitrogen and a piperidine ring substituted at the 4-position. The hydrochloride salt form enhances solubility and bioavailability, a common feature in drug development . Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions and metabolic stability.
Properties
IUPAC Name |
propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)13-9(12)11-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADAGIJGKHVNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride typically involves the reaction of piperidine with isopropyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development:
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a precursor for developing drugs targeting neurological disorders, including Alzheimer's disease and other cognitive impairments. The compound's ability to modulate biological pathways makes it a valuable candidate for drug discovery efforts aimed at creating more effective therapeutic agents.
Mechanism of Action Studies:
Researchers utilize this compound to study the mechanisms of action of drugs. By incorporating it into various experimental designs, scientists can gain insights into how drugs interact with biological systems, which is essential for optimizing drug efficacy and safety profiles.
Biological Research Applications
Enzyme Interaction Studies:
this compound is employed in biological research to investigate the interactions between carbamates and enzymes or receptors. This understanding aids in the design of new compounds that can selectively inhibit or activate specific biological targets.
Structure-Activity Relationship (SAR) Studies:
The compound serves as a model for SAR studies, where researchers modify its structure to evaluate changes in biological activity. This approach helps identify key functional groups responsible for desired therapeutic effects, facilitating the design of more potent and selective drug candidates.
Organic Synthesis Applications
Synthetic Intermediate:
In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its stability under various reaction conditions makes it an ideal candidate for use in multi-step synthetic pathways.
Protecting Group:
This compound can function as a protecting group for amines during organic synthesis. Its ability to stabilize reactive amine functionalities allows chemists to perform selective reactions without compromising the integrity of sensitive functional groups.
Case Studies Highlighting Applications
Mechanism of Action
The mechanism of action of Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Size Variations
- (Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride (): This analog differs by substitution at the piperidine 2-position instead of 3. Its molecular weight (236.74 g/mol) and carbamate functional group are comparable, but the 2-substitution may reduce conformational flexibility compared to the 4-substituted derivative .
N-(prop-2-yn-1-yl)piperidine-4-carboxamide hydrochloride ():
Replacing the carbamate with an amide group introduces differences in metabolic stability. Amides are generally more resistant to hydrolysis than carbamates, which could extend half-life. The propynyl group adds rigidity, possibly enhancing selectivity for specific targets .
Functional Group and Substituent Modifications
- However, the methyl substituent on the piperidine nitrogen may hinder hydrogen bonding with biological targets compared to the unsubstituted derivative .
rac-tert-butyl N-{[(2R,4S)-4-(propan-2-yl)piperidin-2-yl]methyl}carbamate ():
The tert-butyl group enhances steric bulk, which could reduce off-target interactions but may limit solubility. Stereochemistry (2R,4S) introduces chirality, a critical factor in enantioselective activity .
Piperidine vs. Pyrrolidine Derivatives
- (2R)-2-(propan-2-yl)pyrrolidine hydrochloride ():
The 5-membered pyrrolidine ring increases ring strain but improves conformational rigidity compared to piperidine. This may enhance binding to specific receptors, such as ion channels, but reduce adaptability to diverse targets .
Pharmacological and Therapeutic Implications
- Local Anesthetic Analogues: Prilocaine hydrochloride () shares the isopropyl amino motif, indicating possible utility in anesthetic or analgesic drug design .
- Metabolic Stability : Carbamates generally undergo enzymatic hydrolysis faster than amides (), necessitating structural optimization for prolonged activity .
Biological Activity
Propan-2-yl N-piperidin-4-ylcarbamate;hydrochloride, also known as a piperidine derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, highlighting its antimicrobial and anticancer properties, and synthesizing findings from recent studies.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the carbamate functional group enhances its reactivity and potential biological activity. The molecular formula is CHNO·HCl, and it is typically represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |
| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |
| Staphylococcus epidermidis | Low concentrations comparable to last-resort antibiotics |
These findings suggest that the compound could serve as a promising candidate for developing new antibiotics amid rising resistance levels in pathogenic bacteria .
2. Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
The results indicated that the compound could induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific biological targets:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis.
- Anticancer Mechanism : It may modulate signaling pathways involved in cell proliferation and survival, such as inhibiting certain kinases or transcription factors related to tumor growth.
Case Study 1: Antiviral Activity
A study evaluated similar piperidine derivatives against human coronavirus 229E, revealing micromolar activity for selected compounds. This suggests potential applications in treating viral infections .
Case Study 2: Structure-Activity Relationship (SAR)
Research on structural modifications of piperidine derivatives indicated that specific substitutions could enhance biological activity. For instance, altering the substituent on the nitrogen atom of the piperidine ring significantly influenced both antimicrobial and anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
